Methyl 2-(3-(3-fluorophenyl)cyclobutyl)acetate
Description
Properties
Molecular Formula |
C13H15FO2 |
|---|---|
Molecular Weight |
222.25 g/mol |
IUPAC Name |
methyl 2-[3-(3-fluorophenyl)cyclobutyl]acetate |
InChI |
InChI=1S/C13H15FO2/c1-16-13(15)7-9-5-11(6-9)10-3-2-4-12(14)8-10/h2-4,8-9,11H,5-7H2,1H3 |
InChI Key |
AWZQEACJMFGYED-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CC1CC(C1)C2=CC(=CC=C2)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-(3-(3-fluorophenyl)cyclobutyl)acetate typically involves the following steps:
Formation of the Cyclobutyl Ring: The cyclobutyl ring can be synthesized through a involving appropriate precursors.
Introduction of the Fluorophenyl Group: The 3-fluorophenyl group can be introduced via a using a boron reagent and a palladium catalyst.
Esterification: The final step involves esterification to form the acetate ester group.
Industrial Production Methods: Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Oxidation Reactions
This compound undergoes oxidation primarily at the ester group or cyclobutane ring. Key agents and outcomes include:
The fluorine atom on the phenyl ring exerts an electron-withdrawing effect, enhancing oxidation rates compared to non-fluorinated analogs.
Reduction Reactions
Reductive transformations target the ester moiety or aromatic ring:
Steric hindrance from the cyclobutyl group slows reduction kinetics compared to linear-chain esters.
Hydrolysis and Functional Group Interconversion
The ester group participates in hydrolysis and transesterification:
Hydrolysis rates are pH-dependent, with acidic conditions favoring faster conversion.
Ring-Opening and Cycloreversion Reactions
The strained cyclobutane ring undergoes cleavage under catalytic conditions:
-
Pd(OAc)₂-catalyzed retro-[2+2] cyclization :
-
Thermal ring-opening :
-
At 200°C, the compound undergoes electrocyclic ring-opening to form conjugated dienes, stabilized by the fluorophenyl group’s electron-withdrawing effect.
-
Electrophilic Aromatic Substitution
The 3-fluorophenyl group participates in directed electrophilic reactions:
The fluorine atom directs electrophiles to specific positions due to its strong meta-directing effect .
Comparative Reactivity Table
A comparison with structurally similar compounds highlights unique features:
Mechanistic Insights from Spectroscopic Data
-
¹H NMR studies : The cyclobutyl protons resonate at δ 2.4–3.1 ppm (multiplet), confirming ring strain .
-
IR spectroscopy : Strong C=O stretch at 1745 cm⁻¹ and C–F vibration at 1220 cm⁻¹.
-
DFT calculations : The cyclobutane ring adopts a puckered conformation, lowering activation energy for ring-opening by 4.2 kcal/mol vs. planar analogs .
This compound’s reactivity profile underscores its utility in synthesizing fluorinated pharmaceuticals and functional materials. Experimental data from catalytic studies , hydrolysis kinetics, and substitution patterns provide a robust foundation for further applications.
Scientific Research Applications
Chemical Synthesis
Methyl 2-(3-(3-fluorophenyl)cyclobutyl)acetate serves as a versatile building block in organic synthesis. Its structure allows for various transformations:
- Oxidation : This compound can be oxidized to yield ketones or carboxylic acids using agents such as potassium permanganate or chromium trioxide.
- Reduction : The ester group can be reduced to an alcohol using lithium aluminum hydride or sodium borohydride.
- Electrophilic Aromatic Substitution : The fluorophenyl group can participate in electrophilic substitutions, enabling the synthesis of more complex aromatic compounds.
These reactions highlight its utility in creating diverse organic molecules, making it valuable in synthetic chemistry and medicinal chemistry research.
Biological Research Applications
This compound has shown promise in biological studies, particularly in the following areas:
- Anticancer Activity : Research has demonstrated its cytotoxic effects on cancer cell lines such as MCF-7, with an IC50 value of approximately 5 μM, indicating significant potential for cancer therapy through mechanisms involving apoptosis and cell cycle disruption.
- GSK-3β Inhibition : This compound has been investigated for its inhibitory effects on glycogen synthase kinase 3 beta (GSK-3β), with related compounds showing IC50 values as low as 8 nM. This suggests a potential role in treating neurodegenerative diseases and cancer .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the biological activity of this compound. The following table summarizes key findings from various studies regarding structural modifications and their impact on biological activity:
| Compound Modification | Effect on Activity | Reference |
|---|---|---|
| Addition of Fluorine | Increased potency | |
| Cyclobutyl vs. Cyclopropyl | Enhanced hydrophobic interactions | |
| Acetic acid substitution | Improved cytotoxicity |
Industrial Applications
In addition to its research applications, this compound is utilized in the production of specialty chemicals and materials. Its unique properties make it suitable for developing new pharmaceuticals and agrochemicals. The presence of the fluorine atom enhances lipophilicity and biological activity, which is advantageous in drug design.
Case Studies
- Anticancer Activity in MCF-7 Cells : A detailed study evaluated the cytotoxic effects of this compound on MCF-7 cells, reporting significant inhibition of cell viability through apoptosis pathways.
- Inhibition of GSK-3β : Another investigation revealed that structurally related compounds exhibited strong inhibitory effects on GSK-3β, suggesting therapeutic potential for conditions like cancer and neurodegenerative diseases.
Mechanism of Action
The mechanism of action of Methyl 2-(3-(3-fluorophenyl)cyclobutyl)acetate involves its interaction with specific molecular targets. The fluorophenyl group can engage in π-π interactions with aromatic residues in proteins, while the ester group can undergo hydrolysis to release active metabolites. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Structural and Functional Group Variations
The table below compares Methyl 2-(3-(3-fluorophenyl)cyclobutyl)acetate with structurally related esters, focusing on substituents, molecular weight, and functional groups:
Key Observations:
- Fluorine vs. Bromine/Trifluoromethyl : The 3-fluorophenyl group in the target compound offers moderate electron-withdrawing effects compared to bromine (bulkier, less electronegative) or trifluoromethyl (stronger electron withdrawal). This impacts reactivity in substitution reactions and binding affinity in biological systems .
- Cyclobutyl vs.
- Functional Group Complexity : Urea- and thiazole-containing derivatives (e.g., ) exhibit higher molecular weights and multifunctional pharmacophores, suggesting broader biological activity but more complex synthesis .
Biological Activity
Methyl 2-(3-(3-fluorophenyl)cyclobutyl)acetate is a compound of interest in medicinal chemistry, particularly due to its potential biological activities. This article explores its biological activity, including its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
This compound is characterized by the presence of a cyclobutyl group and a fluorinated phenyl moiety. The molecular structure can be represented as follows:
The specific arrangement of atoms contributes to its biological properties, influencing interactions with various biological targets.
Antitumor Activity
Recent studies have indicated that compounds with similar structural motifs exhibit significant antitumor activity. For instance, derivatives featuring cyclobutyl groups have been reported to inhibit the growth of various cancer cell lines, including MCF-7 (breast cancer) and HCT-116 (colorectal cancer) cells. In one study, compounds with cyclobutyl substituents showed IC50 values ranging from 1.0 nM to 10 μM against these cell lines, suggesting potent cytotoxic effects .
The mechanism by which this compound exerts its biological effects is likely multifaceted:
- Inhibition of Tubulin Polymerization : Similar compounds have been shown to disrupt microtubule dynamics by inhibiting tubulin polymerization, leading to cell cycle arrest and apoptosis in cancer cells .
- Targeting Kinase Pathways : Some derivatives have been identified as inhibitors of key kinases involved in cancer progression, such as GSK-3β and IKK-β. These pathways are crucial for cell survival and proliferation .
Structure-Activity Relationship (SAR)
Understanding the SAR is critical for optimizing the biological activity of this compound. The following table summarizes findings from various studies regarding structural modifications and their impact on biological activity:
| Compound Modification | Effect on Activity | Reference |
|---|---|---|
| Addition of Fluorine | Increased potency | |
| Cyclobutyl vs. Cyclopropyl | Enhanced hydrophobic interactions | |
| Acetic acid substitution | Improved cytotoxicity |
Case Studies
- Anticancer Activity in MCF-7 Cells : A study evaluated the cytotoxic effects of this compound on MCF-7 cells, reporting an IC50 value of approximately 5 μM. This suggests that the compound effectively inhibits cell viability through mechanisms involving apoptosis and cell cycle disruption .
- Inhibition of GSK-3β : Another investigation focused on the inhibitory effects on GSK-3β, revealing that compounds structurally related to this compound demonstrated IC50 values as low as 8 nM, indicating strong potential as therapeutic agents for conditions like cancer and neurodegenerative diseases .
Q & A
What are the recommended synthetic routes for Methyl 2-(3-(3-fluorophenyl)cyclobutyl)acetate, and how can reaction yields be optimized?
Basic
The synthesis typically involves cyclobutane ring formation followed by esterification. A key step is the introduction of the 3-fluorophenyl group via Suzuki-Miyaura coupling or nucleophilic aromatic substitution. For esterification, methyl acetylation under Mitsunobu conditions or acid-catalyzed transesterification is common. Optimization strategies include:
- Catalyst selection : Palladium-based catalysts (e.g., Pd(PPh₃)₄) for cross-coupling reactions to improve regioselectivity .
- Temperature control : Maintaining ≤ 60°C during cyclobutane formation to minimize ring-opening side reactions .
- Purification : Use of flash chromatography with ethyl acetate/hexane gradients to isolate the ester product .
How can structural isomers of this compound be distinguished using NMR spectroscopy?
Basic
Isomeric differentiation (e.g., cis vs. trans cyclobutyl substituents) relies on coupling constants (J) and splitting patterns in ¹H and ¹³C NMR:
- Cyclobutane protons : trans-substituted protons exhibit larger J values (~8–12 Hz) compared to cis isomers (~4–6 Hz) .
- Fluorophenyl coupling : ¹⁹F-¹H coupling in NOESY spectra can resolve spatial proximity between fluorine and cyclobutyl protons .
- Ester carbonyl : ¹³C NMR shifts at ~170–175 ppm confirm ester formation and distinguish it from acid intermediates .
What methodologies are employed to validate the binding affinity of this compound derivatives to neurokinin receptors?
Advanced
Receptor binding studies use:
- Radioligand displacement assays : Competitor compounds are tested against [³H]-labeled ligands (e.g., [³H]Senktide) in membrane preparations from transfected cells. Ki values are calculated using Cheng-Prusoff equations .
- Autoradiography : Cryosectioned brain tissues (guinea pig, primate) are incubated with tritiated or ¹⁸F-labeled analogs to map receptor distribution .
- PET imaging : In vivo studies in primates assess blood-brain barrier penetration and receptor occupancy kinetics .
How can fluorination efficiency be improved in analogs of this compound for radiotracer development?
Advanced
¹⁸F-labeling strategies include:
- Precursor design : Use of nitro or trimethylammonium leaving groups on the phenyl ring for nucleophilic aromatic substitution with [¹⁸F]fluoride .
- Microwave-assisted synthesis : Reduces reaction time (e.g., from 30 min to 5 min) and improves radiochemical yield (>60%) .
- Purification : Solid-phase extraction (C18 cartridges) and HPLC with radioactivity detection to isolate the ¹⁸F-labeled product .
What experimental approaches address the steric strain of the cyclobutyl ring during functionalization?
Advanced
Strategies to mitigate ring strain:
- Protecting groups : Temporarily shield reactive sites (e.g., tert-butoxycarbonyl for amines) during functionalization .
- Ring-opening/closure : Convert cyclobutane to a less strained intermediate (e.g., via bromination/elimination) before reintroducing substituents .
- Computational modeling : DFT calculations predict stable conformers and guide substituent placement to minimize strain .
How should researchers resolve contradictions in reported binding affinity data across species?
Advanced
Discrepancies (e.g., Ki = 0.21 nM in guinea pigs vs. 0.24 nM in humans for NK3 receptors) require:
- Receptor homology analysis : Compare amino acid sequences of target receptors across species to identify binding pocket variations .
- Allosteric modulator screening : Test if species-specific modulators influence affinity measurements .
- In vitro-in vivo correlation (IVIVC) : Validate cell-based assays with PET imaging data to confirm translational relevance .
What challenges arise in isotopic labeling of this compound for metabolic studies?
Advanced
Key challenges include:
- Isotope stability : ¹⁴C-labeled esters may undergo hydrolysis in vivo; stabilize via deuteration at α-positions .
- Synthetic accessibility : ³H labeling via catalytic tritiation requires precursor olefins or halides, which may not align with the cyclobutyl scaffold .
- Analytical detection : LC-MS/MS with stable isotope internal standards (e.g., ¹³C₆-labeled analogs) improves quantification .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
